Cas no 959240-36-9 (2-(N-Cyclopentyl-N-methylamino)acetic acid)

2-(N-Cyclopentyl-N-methylamino)acetic acid is a versatile organic compound featuring a cyclopentyl-methylamino substituent attached to an acetic acid backbone. Its unique structure makes it valuable as a building block in pharmaceutical and agrochemical synthesis, particularly for modifying physicochemical properties or enhancing bioavailability of active ingredients. The cyclopentyl group contributes to lipophilicity, while the carboxylic acid functionality allows for further derivatization. This compound is particularly useful in medicinal chemistry for designing prodrugs or targeting specific receptors due to its balanced steric and electronic characteristics. It is typically supplied as a high-purity solid, ensuring consistency in research and industrial applications. Proper handling requires standard laboratory precautions for carboxylic acid derivatives.
2-(N-Cyclopentyl-N-methylamino)acetic acid structure
959240-36-9 structure
Product Name:2-(N-Cyclopentyl-N-methylamino)acetic acid
CAS No:959240-36-9
MF:C8H15NO2
MW:157.210202455521
MDL:MFCD09864521
CID:1074099
PubChem ID:28064656
Update Time:2025-06-09

2-(N-Cyclopentyl-N-methylamino)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Cyclopentyl(methyl)amino)acetic acid
    • (Cyclopentyl-methyl-amino)-acetic acid
    • N-CYCLOPENTYL-N-METHYLGLYCINE
    • 959240-36-9
    • DTXSID00650963
    • 2-[cyclopentyl(methyl)amino]acetic acid
    • BS-29857
    • AB6937
    • MFCD09864521
    • AKOS000301600
    • BB 0263190
    • CS-0205786
    • (Cyclopentylmethylamino)acetic acid
    • EN300-2963197
    • (3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)methylamine
    • SCHEMBL4323487
    • 2-(Cyclopentyl(methyl)amino)aceticacid
    • 2-(N-CYCLOPENTYL-N-METHYLAMINO)ACETIC ACID
    • [cyclopentyl(methyl)amino]acetic acid
    • 2-(N-Cyclopentyl-N-methylamino)acetic acid
    • MDL: MFCD09864521
    • Inchi: 1S/C8H15NO2/c1-9(6-8(10)11)7-4-2-3-5-7/h7H,2-6H2,1H3,(H,10,11)
    • InChI Key: DARPVXNMSUKSIG-UHFFFAOYSA-N
    • SMILES: OC(CN(C)C1CCCC1)=O

Computed Properties

  • Exact Mass: 157.110278721g/mol
  • Monoisotopic Mass: 157.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 40.5Ų

2-(N-Cyclopentyl-N-methylamino)acetic acid Security Information

  • HazardClass:IRRITANT

2-(N-Cyclopentyl-N-methylamino)acetic acid Pricemore >>

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